molecular formula C20H18N2O4S B2667717 N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1021254-63-6

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B2667717
CAS No.: 1021254-63-6
M. Wt: 382.43
InChI Key: WJMFYKNCHLFCOE-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a benzodioxole moiety linked to an oxazole ring substituted with a 3,4-dimethylphenyl group. The benzodioxole group contributes to metabolic stability, while the sulfanyl bridge enhances molecular interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-12-3-4-14(7-13(12)2)18-9-21-20(26-18)27-10-19(23)22-15-5-6-16-17(8-15)25-11-24-16/h3-9H,10-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMFYKNCHLFCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxazole intermediates, followed by their coupling through a sulfanyl acetamide linkage. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole and oxazole rings may interact with enzymes or receptors, modulating their activity. The sulfanyl acetamide group can form covalent bonds with target proteins, leading to changes in their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reported Bioactivities Source
Target Compound: N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide C₂₁H₁₉N₂O₄S₂ 427.51 Benzodioxole, 3,4-dimethylphenyl-oxazole Not explicitly reported (structural focus)
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) C₂₀H₁₇ClN₄O₃S 428.5 Chloro-methylphenyl, indole-oxadiazole LOX inhibition (anti-inflammatory)
N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8v) C₂₀H₁₇N₅O₄S 423.0 Nitrophenyl, indole-oxadiazole α-Glucosidase inhibition (antidiabetic potential)
N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide C₂₁H₁₇N₄O₃S₂ 453.52 Benzodioxole, thiazolo-triazol, 4-methylphenyl Not reported (structural focus)
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide C₂₁H₁₈N₆O₃S 434.47 Diphenylmethyl-oxadiazole, pyrazinyl Synthetic intermediate (no bioactivity reported)
Key Observations:

Heterocyclic Core Differences: The target compound employs a 1,3-oxazole core, whereas analogs like 8t and 8v use 1,3,4-oxadiazole, which may enhance rigidity and hydrogen-bonding capacity .

Substituent Impact :

  • The 3,4-dimethylphenyl group in the target compound may improve lipophilicity compared to the nitro or chloro substituents in 8v and 8t, affecting membrane permeability .
  • Benzodioxole -containing analogs (e.g., target compound and ) share enhanced metabolic stability due to the electron-rich oxygen atoms .

Biological Activity Trends :

  • Indole-containing analogs (8t, 8v) demonstrate enzyme inhibition (LOX, α-glucosidase), suggesting that the indole moiety plays a critical role in target interaction .
  • Pyrazinyl derivatives () are primarily synthetic intermediates, emphasizing the importance of aryl/heteroaryl choice in drug design .

Pharmacological Potential and Gaps

While direct bioactivity data for the target compound is unavailable, structural analogs provide insights:

  • Anti-inflammatory Potential: LOX inhibition in 8t suggests that oxazole/oxadiazole derivatives with lipophilic substituents may modulate inflammatory pathways .
  • Antidiabetic Applications : α-Glucosidase inhibition in 8v highlights the role of electron-withdrawing groups (e.g., nitro) in enhancing enzyme interaction .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzodioxole moiety
  • An oxazole ring
  • A sulfanyl group

These structural components contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological macromolecules. It is hypothesized to:

  • Inhibit Enzymatic Activity : The compound may bind to enzyme active sites, preventing substrate binding and catalytic activity.
  • Modulate Signal Transduction Pathways : It can influence pathways that regulate cellular processes such as proliferation and apoptosis.

Antidiabetic Activity

Research has indicated that derivatives of benzodioxole exhibit significant antidiabetic potential. For example, a related compound showed an IC50 value of 0.68 µM against α-amylase, suggesting strong inhibitory effects on carbohydrate metabolism .

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : MTS assays indicated significant cytotoxicity across multiple cancer cell lines with IC50 values ranging from 26 µM to 65 µM for certain derivatives .

Anti-inflammatory Potential

The compound's ability to modulate inflammatory pathways has been explored. Inhibition of pro-inflammatory cytokines has been observed in preliminary studies, indicating potential therapeutic use in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

StudyCompoundActivityIC50 Value
IIcα-Amylase Inhibition0.68 µM
IIdCytotoxicity (Cancer)26–65 µM
St.1Anti-inflammatory EffectsN/A

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